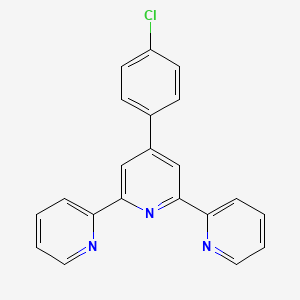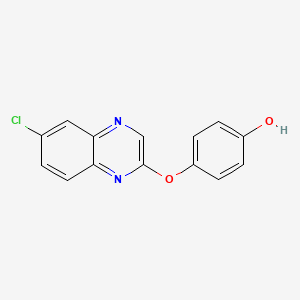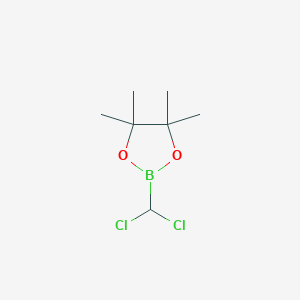
(S)-8-Hydroxy-2-dipropylaminotetralin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-8-Hydroxy-2-dipropylaminotetralin is a chemical compound known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a tetralin derivative, characterized by the presence of a hydroxyl group and a dipropylamino group. Its unique structure allows it to interact with various biological targets, making it a valuable tool in pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Hydroxy-2-dipropylaminotetralin typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Tetralin Core: The tetralin core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Attachment of the Dipropylamino Group: The dipropylamino group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dipropylamino moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and continuous flow reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-8-Hydroxy-2-dipropylaminotetralin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the ketone back to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dipropylamino group can undergo substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Various substituted tetralin derivatives.
Scientific Research Applications
(S)-8-Hydroxy-2-dipropylaminotetralin has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies of cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-8-Hydroxy-2-dipropylaminotetralin involves its interaction with specific molecular targets, such as receptors and enzymes. The hydroxyl group allows it to form hydrogen bonds with target proteins, while the dipropylamino group enhances its lipophilicity, facilitating its passage through cell membranes. This compound can modulate the activity of neurotransmitter receptors, influencing cellular signaling pathways and exerting various pharmacological effects.
Comparison with Similar Compounds
(S)-8-Hydroxy-2-dipropylaminotetralin can be compared with other tetralin derivatives and compounds with similar functional groups:
Similar Compounds: ®-8-Hydroxy-2-dipropylaminotetralin, 8-Hydroxy-2-dimethylaminotetralin, 8-Hydroxy-2-diethylaminotetralin.
Uniqueness: The specific configuration and functional groups of this compound confer unique properties, such as higher affinity for certain receptors and distinct pharmacokinetic profiles, making it particularly valuable in research and therapeutic applications.
Properties
CAS No. |
80300-10-3 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14/h5-7,14,18H,3-4,8-12H2,1-2H3/t14-/m0/s1 |
InChI Key |
ASXGJMSKWNBENU-AWEZNQCLSA-N |
SMILES |
CCCN(CCC)C1CCC2=CC=CC=C2C1 |
Isomeric SMILES |
CCCN(CCC)[C@H]1CCC2=C(C1)C(=CC=C2)O |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















